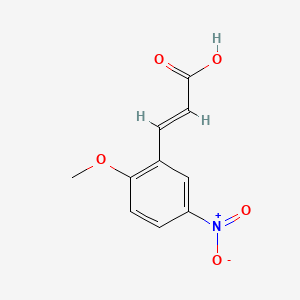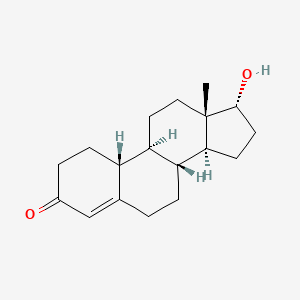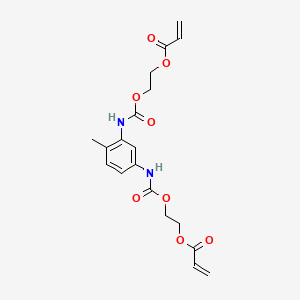![molecular formula C18H22O2 B1623965 (8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione CAS No. 33383-90-3](/img/structure/B1623965.png)
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone group. This compound is notable for its role as a pharmaceutical intermediate in the synthesis of steroids with progestagenic activity .
Preparation Methods
The synthesis of (8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione can be achieved through a three-step sequence starting from δ-Lactone . The steps are as follows:
Reaction with Grignard Reagent: δ-Lactone is reacted with a Grignard reagent to form an intermediate compound.
Oxidation with Jones Reagent: The intermediate is then treated with Jones reagent to yield a precursor.
Domino Cyclization Reaction: The precursor undergoes a domino cyclization reaction with piperidinium acetate to form this compound.
Chemical Reactions Analysis
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions to form various analogs.
Common reagents used in these reactions include Grignard reagents, Jones reagent, and piperidinium acetate. The major products formed from these reactions are intermediates and derivatives of this compound .
Scientific Research Applications
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:
Mechanism of Action
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione acts as a prohormone, meaning it is converted into an active hormone in the body. It is metabolized into dienolone, which then binds to androgen and progesterone receptors . The compound itself has a much lower affinity for these receptors compared to its active form .
Comparison with Similar Compounds
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is similar to other anabolic-androgenic steroids such as trenbolone and androstenedione. it is unique in its specific structure and its role as a prohormone of dienolone . Similar compounds include:
Trenbolone: A potent anabolic steroid with reduced androgenic and estrogenic activity.
Androstenedione: A precursor to testosterone.
Properties
CAS No. |
33383-90-3 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m0/s1 |
InChI Key |
BHTWZQKERRCPRZ-LZLYRXPVSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Isomeric SMILES |
C[C@@]12CCC3=C4CCC(=O)C=C4CC[C@@H]3[C@H]1CCC2=O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)





